molecular formula C10H14N2O5S B11742682 5-Methyl-4-thiouridine

5-Methyl-4-thiouridine

Cat. No.: B11742682
M. Wt: 274.30 g/mol
InChI Key: IXDWFVOGUMAKFI-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-thiouridine: is a modified nucleoside that is structurally similar to uridine, but with a sulfur atom replacing the oxygen atom at the 4-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-thiouridine typically involves the modification of uridine. One common method includes the acetylation of the hydroxyl groups of uridine, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to obtain the free 4-thiouridine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-thiouridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur atom, reverting to a uridine derivative.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Uridine derivatives.

    Substitution: Various substituted thiouridine derivatives.

Scientific Research Applications

5-Methyl-4-thiouridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-thiouridine involves its incorporation into RNA, where it can affect RNA stability and function. The sulfur atom at the 4-position can form covalent bonds with proteins or other molecules, influencing RNA-protein interactions and RNA folding. This can lead to changes in gene expression and cellular function .

Comparison with Similar Compounds

    4-Thiouridine: Similar structure but lacks the methyl group at the 5-position.

    5-Methyluridine: Similar structure but lacks the sulfur atom at the 4-position.

    2-Thiocytidine: Another thiolated nucleoside with sulfur at the 2-position.

Uniqueness: 5-Methyl-4-thiouridine is unique due to the presence of both a sulfur atom and a methyl group, which confer distinct chemical and biological properties. This dual modification allows for specific interactions and functions that are not possible with other similar compounds .

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1

InChI Key

IXDWFVOGUMAKFI-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.